molecular formula C28H21NO6 B4932691 1-(2-methoxyphenyl)-5-(2-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

1-(2-methoxyphenyl)-5-(2-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

Cat. No.: B4932691
M. Wt: 467.5 g/mol
InChI Key: BLRHRHIMIOSVQB-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-5-(2-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone is a complex organic compound with a unique spiro structure. This compound is characterized by its fused ring system, which includes a furo-pyrrole and an indene moiety. The presence of methoxy and methyl substituents on the phenyl rings adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-5-(2-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone typically involves multi-step organic reactions. The key steps include:

    Formation of the Furo-Pyrrole Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyrrole and a furan derivative. The reaction conditions often require the use of a strong acid or base as a catalyst and elevated temperatures to facilitate ring closure.

    Spiro Compound Formation: The spiro linkage is introduced through a nucleophilic substitution reaction, where the furo-pyrrole intermediate reacts with an indene derivative. This step may require the use of a polar aprotic solvent and a strong nucleophile to drive the reaction to completion.

    Functional Group Modifications: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions. These reactions typically involve the use of methoxy and methyl halides in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-5-(2-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can convert carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

1-(2-Methoxyphenyl)-5-(2-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique spiro structure makes it a valuable intermediate in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its potential bioactivity. It may serve as a lead compound in drug discovery efforts.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.

    Industry: The compound’s unique structure and reactivity make it useful in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-5-(2-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Methoxyphenyl)-5-(2-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2’-indene]-1’,3’,4,6-tetrone is unique due to its specific combination of functional groups and spiro structure

Properties

IUPAC Name

1-(2-methoxyphenyl)-5-(2-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO6/c1-15-9-3-7-13-19(15)29-26(32)21-22(27(29)33)28(24(30)16-10-4-5-11-17(16)25(28)31)35-23(21)18-12-6-8-14-20(18)34-2/h3-14,21-23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLRHRHIMIOSVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC=C6OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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